molecular formula C8H12N4O B2453021 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1511975-11-3

4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2453021
CAS RN: 1511975-11-3
M. Wt: 180.211
InChI Key: UTBUPKOUNRVSPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy metabolism, and its activation has been shown to have potential therapeutic benefits in a variety of metabolic diseases, including type 2 diabetes, obesity, and cancer.

Mechanism of Action

4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that mimics the effects of AMP. This leads to increased phosphorylation of AMPK and its downstream targets, which in turn leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
The activation of AMPK by 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, reduced hepatic glucose production, improved lipid metabolism, and increased mitochondrial biogenesis. Additionally, 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is that it is a small molecule activator of AMPK, which makes it easier to administer and study than other AMPK activators such as exercise or metformin. Additionally, 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to be highly selective for AMPK, which reduces the potential for off-target effects. However, one limitation of using 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is that it is relatively unstable in solution, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the potential use of 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide in combination with other drugs or therapies for the treatment of metabolic diseases or cancer. Another area of interest is the development of more stable analogs of 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide that could be used in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide and its downstream effects on cellular metabolism and physiology.

Synthesis Methods

The synthesis of 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid with cyclopropylamine, followed by the addition of 4,6-dichloropyrimidine and the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of metabolic diseases, and its potential therapeutic benefits have been demonstrated in multiple studies. For example, 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as to reduce hepatic glucose production and improve lipid metabolism in animal models of type 2 diabetes. Additionally, 4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.

properties

IUPAC Name

4-amino-N-cyclopropyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-12-7(6(9)4-10-12)8(13)11-5-2-3-5/h4-5H,2-3,9H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBUPKOUNRVSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.